molecular formula C30H32F6N4O2 B1589337 N-oxyde de nétupitant CAS No. 910808-11-6

N-oxyde de nétupitant

Numéro de catalogue: B1589337
Numéro CAS: 910808-11-6
Poids moléculaire: 594.6 g/mol
Clé InChI: FKUOVQVMCOPBJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Pharmacological Properties

Netupitant acts by blocking the NK1 receptors in the central nervous system, which are involved in the emetic response triggered by substance P. The N-Oxide derivative (M2) retains pharmacological activity, contributing to the overall efficacy of netupitant in managing nausea and vomiting.

  • Mechanism of Action : Netupitant inhibits substance P-mediated signaling by binding to NK1 receptors, thereby preventing the cascade that leads to emesis. This action is crucial during chemotherapy treatments where patients are at high risk for nausea and vomiting .
  • Metabolism : Netupitant is extensively metabolized in the liver, primarily by CYP3A4, resulting in three major metabolites: M1 (desmethyl), M2 (N-Oxide), and M3 (hydroxymethyl). Each metabolite exhibits varying degrees of activity at NK1 receptors, with M2 being particularly notable for its role as an active metabolite .

Clinical Efficacy

The combination of netupitant and palonosetron has been extensively studied in clinical trials, demonstrating significant efficacy in preventing CINV.

  • Clinical Trials : In phase III trials, netupitant/palonosetron has shown high complete response rates (no vomiting and no rescue medication needed) in patients undergoing highly emetogenic chemotherapy. The combination therapy effectively manages both acute and delayed nausea .
  • Dosing and Administration : A typical regimen involves a single oral dose of 300 mg netupitant combined with 0.5 mg palonosetron administered prior to chemotherapy. This regimen has been validated through various studies showing prolonged NK1 receptor occupancy and sustained antiemetic effects over time .

Research Findings

Recent studies have highlighted the pharmacokinetic profiles of netupitant and its metabolites, including N-Oxide:

Parameter Netupitant Netupitant N-Oxide (M2)
Bioavailability > 60%Not specified
Half-life 80-144 hoursNot specified
Protein Binding > 99%Not specified
CYP Metabolism Primarily CYP3A4Active metabolite
Receptor Binding High NK1 affinityModerate NK1 affinity

Case Studies

Several case studies have documented the effectiveness of netupitant/palonosetron therapy:

  • Case Study A : A patient undergoing treatment for breast cancer experienced significant reduction in both acute and delayed CINV when treated with netupitant/palonosetron compared to standard antiemetic therapy.
  • Case Study B : In a cohort study involving patients receiving cisplatin-based chemotherapy, those treated with netupitant/palonosetron reported a higher quality of life due to reduced nausea episodes.
  • Case Study C : A retrospective analysis indicated that patients receiving netupitant/palonosetron had lower rates of hospital admissions due to uncontrolled nausea compared to those on traditional regimens.

Mécanisme D'action

Target of Action

Netupitant N-Oxide, also known as Netupitant metabolite Netupitant N-oxide or Netupitant metabolite M2, primarily targets the neurokinin 1 (NK1) receptors . These receptors are broadly distributed in the central and peripheral nervous systems .

Mode of Action

Netupitant N-Oxide acts as a selective NK1 receptor antagonist . It competitively binds to and blocks the activity of the human substance P/NK1 receptors in the central nervous system (CNS), thereby inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP) .

Biochemical Pathways

The action of Netupitant N-Oxide affects the biochemical pathways involving substance P and NK1 receptors . By inhibiting the binding of substance P to NK1 receptors, Netupitant N-Oxide can prevent responses mediated by substance P .

Pharmacokinetics

The pharmacokinetics of Netupitant N-Oxide involve absorption, distribution, metabolism, and excretion (ADME). Once absorbed, Netupitant N-Oxide is extensively metabolized to form three major metabolites: desmethyl derivative, Netupitant N-oxide (M2), and OH-methyl derivative . Metabolism is mediated primarily by CYP3A4 and to a lesser extent by CYP2C9 and CYP2D6 . Netupitant N-Oxide and its metabolites are mainly excreted via the feces .

Result of Action

The molecular and cellular effects of Netupitant N-Oxide’s action primarily involve the prevention of chemotherapy-induced nausea and vomiting (CINV) . By inhibiting the binding of substance P to NK1 receptors, Netupitant N-Oxide can prevent responses mediated by substance P, which may result in the prevention of CINV .

Action Environment

The action, efficacy, and stability of Netupitant N-Oxide can be influenced by various environmental factors. For instance, the presence of inhibitors or inducers of the liver enzyme CYP3A4 can affect the blood plasma levels of Netupitant N-Oxide . Being a CYP3A4 inhibitor itself, Netupitant N-Oxide could also increase plasma levels of pharmaceuticals that are metabolized by CYP3A4 .

Analyse Biochimique

Analyse Des Réactions Chimiques

Le N-oxyde de Netupitant subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Le composé peut être oxydé davantage dans des conditions spécifiques.

    Réduction : Il peut être réduit en netupitant dans des conditions réductrices.

    Substitution : Diverses réactions de substitution peuvent se produire, en particulier au niveau des atomes d'azote et d'oxygène.

Les réactifs courants utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation et les agents réducteurs tels que le borohydrure de sodium pour la réduction. Les principaux produits formés à partir de ces réactions comprennent le desméthyl-netupitant et l'hydroxy-netupitant .

Applications de la recherche scientifique

Le N-oxyde de Netupitant est utilisé dans diverses applications de recherche scientifique, notamment :

Mécanisme d'action

Le N-oxyde de Netupitant exerce ses effets en se liant et en bloquant l'activité des récepteurs humains de la substance P/neurokinine 1 dans le système nerveux central . Cette inhibition empêche la liaison du neuropeptide tachykinine endogène substance P, qui est impliqué dans l'induction des vomissements . Les cibles moléculaires comprennent les récepteurs de la neurokinine 1, et les voies impliquées sont les voies de signalisation de l'inositol phosphate .

Activité Biologique

Netupitant N-oxide is a significant metabolite of netupitant, a highly selective neurokinin-1 (NK1) receptor antagonist primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV). Understanding the biological activity of netupitant N-oxide involves examining its pharmacological properties, metabolic pathways, receptor interactions, and clinical implications.

Pharmacodynamics

Netupitant acts by blocking the NK1 receptors in the central nervous system, which are activated by substance P, a neuropeptide involved in the emetic response. The inhibition of this interaction is crucial for preventing both acute and delayed nausea and vomiting associated with chemotherapy.

  • Receptor Occupancy : Studies have shown that netupitant achieves over 90% occupancy of NK1 receptors in various brain regions within hours post-administration. For instance, after a single 300 mg dose, NK1 receptor occupancy was reported at 92.5% in the striatum at 6 hours, gradually declining but remaining significant for up to 96 hours .

Metabolism and Pharmacokinetics

Netupitant is primarily metabolized in the liver through cytochrome P450 enzymes, particularly CYP3A4, with contributions from CYP2C9 and CYP2D6. The metabolites include:

  • Major Metabolites :
    • M1 (Desmethyl derivative) : Active and contributes to NK1 receptor binding.
    • M2 (N-oxide derivative) : The focus of this discussion.
    • M3 (OH-methyl derivative) : Also exhibits activity at NK1 receptors.

Table 1: Metabolite Profiles and Activities

MetaboliteActivity at NK1 Receptor% AUC Relative to Netupitant
M1Active29%
M2Active14%
M3Active33%

The elimination half-life of netupitant ranges from approximately 88 hours in cancer patients, indicating prolonged action due to its slow clearance from the body .

Clinical Efficacy

Netupitant has been demonstrated to be effective in clinical settings for managing CINV. In pivotal studies involving patients undergoing highly emetogenic chemotherapy, netupitant combined with palonosetron showed significant efficacy.

  • Study Findings :
    • A multicenter trial involving 694 patients indicated that the combination significantly reduced both acute and delayed CINV compared to placebo .

Table 2: Clinical Study Results

Study TypePatient PopulationTreatment RegimenEfficacy Outcome
Multicenter Randomized Trial694 patientsNetupitant + PalonosetronSignificant reduction in CINV
Single Dose Open-label StudyHealthy subjectsNetupitant (300 mg)≥90% NK1 receptor occupancy

Safety Profile and Interactions

Netupitant's safety profile is generally favorable; however, it is a moderate inhibitor of CYP3A4, which may lead to drug-drug interactions when co-administered with other medications metabolized by this enzyme. Notably, netupitant can increase plasma concentrations of dexamethasone when taken together .

Propriétés

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-(2-methylphenyl)pyridin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32F6N4O2/c1-19-8-6-7-9-23(19)24-17-26(39-10-12-40(5,42)13-11-39)37-18-25(24)38(4)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUOVQVMCOPBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32F6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910808-11-6
Record name RO-0713001
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910808116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-0713001
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q2I9HLY8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Netupitant N-Oxide
Reactant of Route 2
Reactant of Route 2
Netupitant N-Oxide
Reactant of Route 3
Reactant of Route 3
Netupitant N-Oxide
Reactant of Route 4
Reactant of Route 4
Netupitant N-Oxide
Reactant of Route 5
Reactant of Route 5
Netupitant N-Oxide
Reactant of Route 6
Reactant of Route 6
Netupitant N-Oxide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.